molecular formula C17H23NO2 B2979583 Cyclohexyl(2-phenylmorpholino)methanone CAS No. 954066-26-3

Cyclohexyl(2-phenylmorpholino)methanone

Cat. No.: B2979583
CAS No.: 954066-26-3
M. Wt: 273.376
InChI Key: FTDMXOCILWDPPW-UHFFFAOYSA-N
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Description

Cyclohexyl(2-phenylmorpholino)methanone is a chemical compound that belongs to the class of methanones It is characterized by a cyclohexyl group attached to a methanone moiety, which is further connected to a 2-phenylmorpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(2-phenylmorpholino)methanone can be achieved through several methods. One common approach involves the reaction of cyclohexanecarbonyl chloride with 2-phenylmorpholine in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is typically carried out at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(2-phenylmorpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl(2-phenylmorpholino)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl(2-phenylmorpholino)methanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes involved in cellular processes, such as kinases, which play a role in cell cycle regulation and cytokinesis. By inhibiting these enzymes, the compound can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl(2-hydroxyphenyl)methanone
  • Cyclohexyl(3-hydroxyphenyl)methanone
  • Cyclohexyl(5-fluoro-2-hydroxyphenyl)methanone

Uniqueness

Cyclohexyl(2-phenylmorpholino)methanone is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanism of action .

Properties

IUPAC Name

cyclohexyl-(2-phenylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c19-17(15-9-5-2-6-10-15)18-11-12-20-16(13-18)14-7-3-1-4-8-14/h1,3-4,7-8,15-16H,2,5-6,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDMXOCILWDPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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